molecular formula C16H19N2NaO5S B12388244 NLRP3 Inhibitor 4b

NLRP3 Inhibitor 4b

Cat. No.: B12388244
M. Wt: 374.4 g/mol
InChI Key: CRCJPDAMPOLGQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NLRP3 Inhibitor 4b is a compound that specifically targets the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, playing a significant role in the body’s inflammatory response. Dysregulation of the NLRP3 inflammasome has been linked to various inflammatory and autoimmune diseases, making this compound a promising therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3 Inhibitor 4b involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

NLRP3 Inhibitor 4b undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or reduce its inhibitory activity .

Scientific Research Applications

NLRP3 Inhibitor 4b has a wide range of scientific research applications, including:

Mechanism of Action

NLRP3 Inhibitor 4b exerts its effects by specifically binding to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1, which is responsible for the cleavage and maturation of pro-inflammatory cytokines interleukin-1β and interleukin-18. By inhibiting this pathway, this compound reduces inflammation and alleviates symptoms associated with NLRP3-mediated diseases .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to NLRP3 Inhibitor 4b, including:

Uniqueness

This compound stands out due to its specific binding affinity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective inhibition with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C16H19N2NaO5S

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(3,5-dimethylphenyl)carbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

InChI

InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1

InChI Key

CRCJPDAMPOLGQC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)[N-]S(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+]

Origin of Product

United States

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